molecular formula C6H11BrO3 B14274750 6-Bromo-3-hydroxyhexanoic acid CAS No. 126502-98-5

6-Bromo-3-hydroxyhexanoic acid

Cat. No.: B14274750
CAS No.: 126502-98-5
M. Wt: 211.05 g/mol
InChI Key: PRMNZQRHYSTJDR-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxyhexanoic acid is an organic compound with the molecular formula C6H11BrO3 It is a derivative of hexanoic acid, where a bromine atom is substituted at the 6th position and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Bromo-3-hydroxyhexanoic acid can be achieved through several synthetic routes. One common method involves the ring-opening reaction of ε-caprolactone with hydrogen bromide. The reaction is carried out in an organic solvent, with the temperature maintained between 0°C and 100°C .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure high purity and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-hydroxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-hydroxyhexanoic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3,6-dihydroxyhexanoic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed:

  • Oxidation of the hydroxyl group results in the formation of 6-bromo-3-oxohexanoic acid.
  • Reduction of the bromine atom leads to the formation of 3-hydroxyhexanoic acid.
  • Substitution reactions yield 3,6-dihydroxyhexanoic acid.

Scientific Research Applications

6-Bromo-3-hydroxyhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. For instance, the compound can act as an alkylating agent, modifying nucleophilic sites in biomolecules such as proteins and DNA. This modification can lead to changes in cellular functions and pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

    6-Bromohexanoic acid: Lacks the hydroxyl group at the 3rd position.

    3-Hydroxyhexanoic acid: Lacks the bromine atom at the 6th position.

    6-Chloro-3-hydroxyhexanoic acid: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 6-Bromo-3-hydroxyhexanoic acid is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

126502-98-5

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

IUPAC Name

6-bromo-3-hydroxyhexanoic acid

InChI

InChI=1S/C6H11BrO3/c7-3-1-2-5(8)4-6(9)10/h5,8H,1-4H2,(H,9,10)

InChI Key

PRMNZQRHYSTJDR-UHFFFAOYSA-N

Canonical SMILES

C(CC(CC(=O)O)O)CBr

Origin of Product

United States

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